N'-[4-(hexopyranosyloxy)benzylidene]-2-(4-methoxyphenoxy)acetohydrazide
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Overview
Description
2-(4-METHOXYPHENOXY)-N’-[(E)-(4-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}PHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes methoxyphenoxy and trihydroxy oxan-2-yl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENOXY)-N’-[(E)-(4-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}PHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 4-methoxyphenol with an appropriate acylating agent under controlled conditions to form the methoxyphenoxy intermediate.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with a hydrazide derivative, forming the acetohydrazide moiety.
Glycosylation: The final step involves the glycosylation of the acetohydrazide with a trihydroxy oxan-2-yl derivative, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYPHENOXY)-N’-[(E)-(4-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}PHENYL)METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and hydroxyl groups in the compound can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-METHOXYPHENOXY)-N’-[(E)-(4-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}PHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENOXY)-N’-[(E)-(4-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}PHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(4-METHOXYPHENOXY)ACETIC ACID: Shares the methoxyphenoxy group but lacks the acetohydrazide and trihydroxy oxan-2-yl moieties.
2-(4-METHOXYPHENOXY)PROPIONIC ACID: Similar structure but with a propionic acid group instead of the acetohydrazide.
2-(4-METHOXYPHENOXY)BENZOIC ACID: Contains a benzoic acid group, differing in the core structure.
Uniqueness
2-(4-METHOXYPHENOXY)-N’-[(E)-(4-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}PHENYL)METHYLIDENE]ACETOHYDRAZIDE is unique due to its combination of methoxyphenoxy, acetohydrazide, and trihydroxy oxan-2-yl groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C22H26N2O9 |
---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-N-[(E)-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C22H26N2O9/c1-30-14-6-8-15(9-7-14)31-12-18(26)24-23-10-13-2-4-16(5-3-13)32-22-21(29)20(28)19(27)17(11-25)33-22/h2-10,17,19-22,25,27-29H,11-12H2,1H3,(H,24,26)/b23-10+/t17-,19-,20+,21-,22-/m1/s1 |
InChI Key |
AZXKNIMULLETPX-GORNPIAOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
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